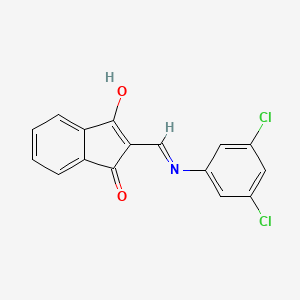

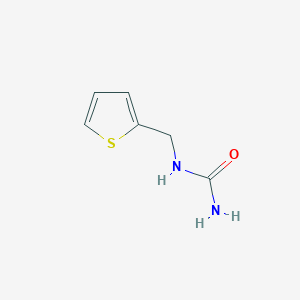

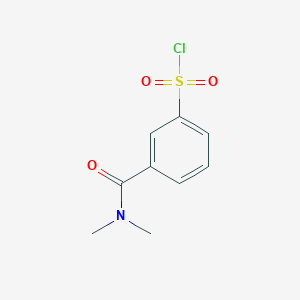

![molecular formula C14H9ClN2OS B2937327 N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide CAS No. 899732-63-9](/img/structure/B2937327.png)

N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide”, can be achieved through various synthetic pathways . These pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including “N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide”, is characterized by a planar thiazole ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives, including “N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide”, can be complex and varied . For instance, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Physical And Chemical Properties Analysis

Benzothiazole derivatives, including “N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide”, have specific physical and chemical properties . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide derivatives are pivotal in organic synthesis, serving as building blocks for various heterocyclic compounds. For example, they can react with dimethyl sulfide to form N-benzimidoylaminodimethylsulfonium chloride, which upon treatment with sodium hydroxide yields N-benzimidoyl-S,S-dimethylsulfilimine. Such derivatives are used in the synthesis of 1,2,4-oxadiazoles and thiadiazoles, indicating their utility in developing compounds with potential pharmacological properties (Fuchigami & Odo, 1977).

Medicinal Chemistry and Drug Discovery

N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide derivatives have been studied extensively for their pharmacological activities. For instance, these derivatives have shown potent inhibition against phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), crucial targets in cancer therapy. Modifications of the benzothiazole ring have led to derivatives with improved metabolic stability, highlighting their significance in developing anticancer agents (Stec et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives, including N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide, have been evaluated as corrosion inhibitors for metals in acidic environments. Their ability to offer high inhibition efficiencies against steel corrosion in HCl solutions demonstrates their potential applications in protecting industrial metal surfaces. The efficacy of these inhibitors is attributed to their adsorption onto metal surfaces, which can occur through both physical and chemical means (Hu et al., 2016).

Antimicrobial Activity

Several studies have synthesized and characterized N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide derivatives for their antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal strains, showing moderate to good antimicrobial activity. Their effectiveness as antimicrobial agents suggests their potential for further development into new antimicrobial drugs, addressing the growing concern of antimicrobial resistance (Gilani et al., 2016).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities . They have been found to exhibit antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

It’s known that benzothiazole derivatives can interact with biological targets in various ways, depending on their chemical structure .

Biochemical Pathways

Benzothiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

A study on similar compounds suggests that they have a favorable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been found to exhibit a wide spectrum of biological activities, suggesting they can have various molecular and cellular effects .

Safety and Hazards

Orientations Futures

The future directions for the research and development of benzothiazole derivatives, including “N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide”, could involve the design and synthesis of new benzothiazole based compounds with improved pharmacological profiles . This could include the development of benzothiazole derivatives with enhanced anti-tubercular activity . Further molecular docking studies could also be conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-10-3-1-2-9(6-10)14(18)17-11-4-5-12-13(7-11)19-8-16-12/h1-8H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPARQMRGOQOPNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

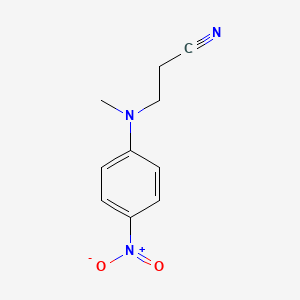

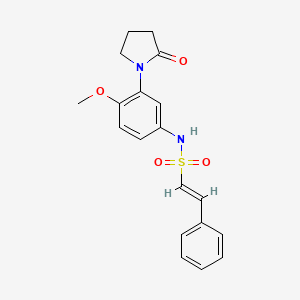

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide](/img/structure/B2937251.png)

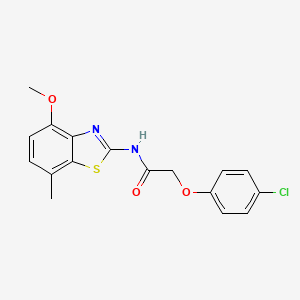

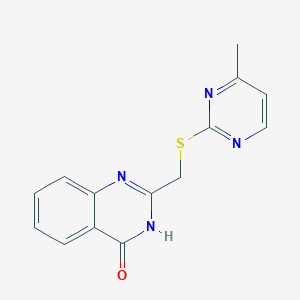

![3-(4-chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2937261.png)

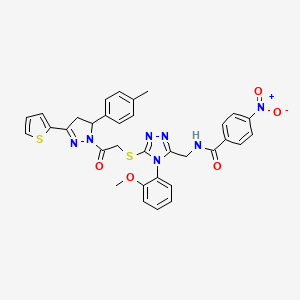

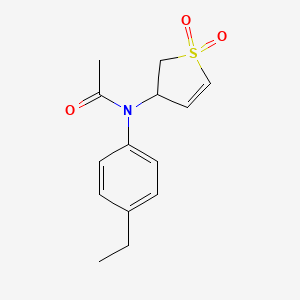

![Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2937264.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2937265.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2937267.png)